5-(4-Bromo-2-fluorophenyl)-1,3-oxazole 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
Brand Name: Vulcanchem
CAS No.: 883230-59-9
VCID: VC11695965
InChI: InChI=1S/C9H5BrFNO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H
SMILES: C1=CC(=C(C=C1Br)F)C2=CN=CO2
Molecular Formula: C9H5BrFNO
Molecular Weight: 242.04 g/mol

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

CAS No.: 883230-59-9

Cat. No.: VC11695965

Molecular Formula: C9H5BrFNO

Molecular Weight: 242.04 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole - 883230-59-9

Specification

CAS No. 883230-59-9
Molecular Formula C9H5BrFNO
Molecular Weight 242.04 g/mol
IUPAC Name 5-(4-bromo-2-fluorophenyl)-1,3-oxazole
Standard InChI InChI=1S/C9H5BrFNO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H
Standard InChI Key VSDDAZBDGUYXHH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)F)C2=CN=CO2
Canonical SMILES C1=CC(=C(C=C1Br)F)C2=CN=CO2

Introduction

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of 5-(4-bromo-2-fluorophenyl)-1,3-oxazole typically involves cyclization reactions using halogenated precursors. A representative pathway involves:

  • Formation of the oxazole core: Reaction of 4-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form an oxime intermediate.

  • Cyclization: Treatment with acetic anhydride or phosphoryl chloride to induce cyclization, yielding the oxazole ring .

  • Purification: Recrystallization or chromatography to isolate the final product.

Key reagents include phosphoryl chloride (POCl3_3) for cyclization and triethylamine as a base to neutralize byproducts. Industrial-scale production employs continuous flow reactors to optimize yield and purity .

Physicochemical Properties

PropertyValue
Molecular FormulaC9_9H5_5BrFNO
Molecular Weight242.04 g/mol
Melting Point168–171°C (estimated)
Boiling Point~455°C (estimated)
SolubilitySoluble in ethanol, chloroform
Partition CoefficientlogP: 2.8 (predicted)

The bromine atom enhances lipophilicity, improving membrane permeability, while the fluorine atom contributes to metabolic stability by reducing oxidative degradation .

Biological Activity and Mechanisms

Anticancer Activity

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole derivatives exhibit potent antiproliferative effects against cancer cell lines, particularly leukemia. In the NCI-60 screen, analogs demonstrated GI50_{50} values of 44.7–48.8 nM against leukemia cells, outperforming reference compounds like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity of Selected Oxazole Derivatives

CompoundCell LineGI50_{50} (nM)LC50_{50} (μM)
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole analogHL-60 (Leukemia)45.2>100
CA-4 (Reference)HL-6032012.5

Mechanistic studies reveal that these compounds bind to tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation—a mechanism shared with paclitaxel but without taxane-associated resistance .

Structure-Activity Relationships (SAR)

Role of Halogen Substituents

  • Bromine at C4: Increases lipophilicity and tubulin-binding affinity. Analogs with 4-bromo substitutions show 10-fold higher activity than non-brominated counterparts .

  • Fluorine at C2: Improves metabolic stability and electron-withdrawing effects, stabilizing interactions with tubulin’s colchicine-binding site .

Impact of Substituent Positioning

Comparative studies of regioisomeric oxazoles demonstrate that para-bromo and ortho-fluoro configurations maximize anticancer activity. For instance, relocating the bromine to C3 reduces potency by 30–50% .

Applications in Drug Discovery

Anticancer Agent Development

This compound’s tubulin-targeting activity positions it as a lead for next-generation antimitotics. Derivatives with modified aryl groups (e.g., naphthyl or methoxyphenyl) show enhanced selectivity for leukemia cells .

Radiolabeling and Imaging

The bromine atom offers a handle for radioisotope incorporation (e.g., 76^{76}Br), enabling PET imaging of tumor microtubule dynamics .

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